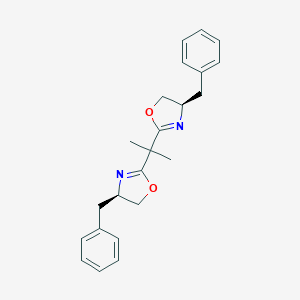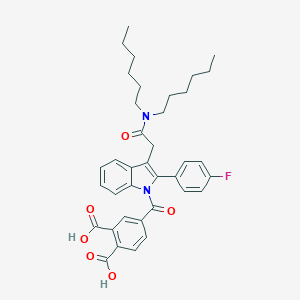
2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the indole family of organic compounds, which are known for their diverse biological activities.
Scientific Research Applications
2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid has been studied for its potential applications in various scientific research fields. It has been found to exhibit anti-inflammatory, anticancer, and neuroprotective activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Mechanism Of Action
The mechanism of action of 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical And Physiological Effects
2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid has been found to exhibit various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). It has also been found to induce apoptosis in cancer cells and protect neurons from oxidative stress.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid in lab experiments is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used in various research fields. However, one of the limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the research on 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid. One direction is to study its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with specific enzymes and signaling pathways. Additionally, the synthesis of analogs of 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid could lead to the discovery of compounds with even greater biological activity.
Synthesis Methods
The synthesis method of 2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid involves the reaction of 2-hexylaniline with 3-acetylindole in the presence of benzenetricarboxylic acid. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetic acid. The product is then purified using column chromatography or recrystallization.
properties
CAS RN |
152842-64-3 |
|---|---|
Product Name |
2-Hexylindole-3-acetamide-N-benzenetricarboxylic acid |
Molecular Formula |
C37H41FN2O6 |
Molecular Weight |
628.7 g/mol |
IUPAC Name |
4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid |
InChI |
InChI=1S/C37H41FN2O6/c1-3-5-7-11-21-39(22-12-8-6-4-2)33(41)24-30-28-13-9-10-14-32(28)40(34(30)25-15-18-27(38)19-16-25)35(42)26-17-20-29(36(43)44)31(23-26)37(45)46/h9-10,13-20,23H,3-8,11-12,21-22,24H2,1-2H3,(H,43,44)(H,45,46) |
InChI Key |
ZEOCZHBGCWLNDK-UHFFFAOYSA-N |
SMILES |
CCCCCCN(CCCCCC)C(=O)CC1=C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)F |
Canonical SMILES |
CCCCCCN(CCCCCC)C(=O)CC1=C(N(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)F |
Other CAS RN |
152842-64-3 |
synonyms |
2-hexylindole-3-acetamide-N-benzenetricarboxylic acid FGIN 1-44 FGIN-1-44 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
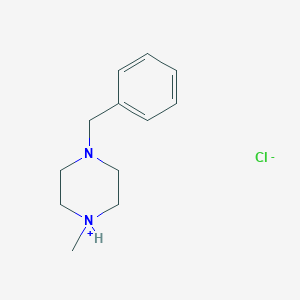
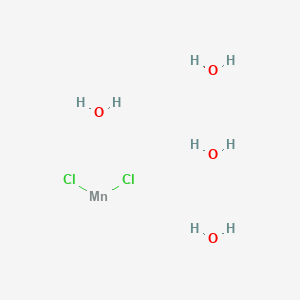
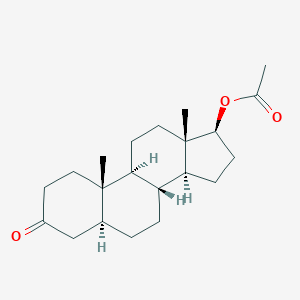
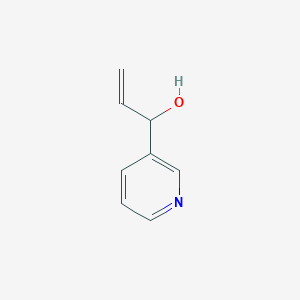
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
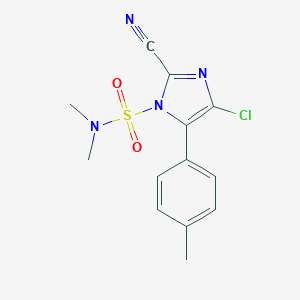


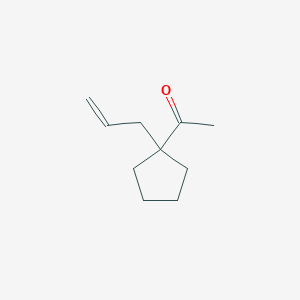

![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)
![N-{[(1-Ethoxycyclopropyl)oxy]methyl}-N-methylacetamide](/img/structure/B129077.png)
